molecular formula C27H31NO10 B1199899 13-Dihydrodaunorubicin

13-Dihydrodaunorubicin

货号: B1199899
分子量: 529.5 g/mol
InChI 键: HJEZFVLKJYFNQW-FKKRWUELSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

13-Dihydrodaunorubicin, also widely known in research as daunorubicinol, is a critical compound in the study of anthracycline antibiotics and their mechanisms . It is characterized as an aminoglycoside antibiotic with a molecular formula of C27H31NO10 and an average molecular mass of 529.542 Da . This molecule features six defined stereocenters, and its systematic IUPAC name is (1S,3S)-3,5,12-Trihydroxy-3-[(1R)-1-hydroxyethyl]-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenyl 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranoside . In biochemical research, this compound is recognized as a major metabolite of the chemotherapeutic agent Daunorubicin . Its significance is underscored by its role in the biosynthetic pathways of anthracyclines; for instance, in Streptomyces peucetius , it is produced from daunorubicin through the action of the ketoreductase enzyme encoded by the dnrU gene . A primary application of this compound in modern research is as a key starting material in sophisticated chemical syntheses. It serves as a crucial precursor in the semi-synthesis of other important anticancer agents, most notably Epirubicin . Patented synthesis methods describe a multi-step process beginning with the acylation of this compound to produce N-Trifluoroacetyl-13-daunorubicinol, which is subsequently reacted to form an intermediate sulfoxy salt. This intermediate is then treated with a strong base to yield 4′-keto-N-Trifluoroacetyldaunorubicin. Reduction with a reducing agent like a borohydride of an alkaline metal produces N-Trifluoroacetyl-4′-epi-daunorubicin, which after hydrolysis and further steps, leads to the final Epirubicin compound . Researchers value this compound for probing the metabolism and resistance mechanisms of anthracycline drugs, as well as for developing new synthetic routes for analogue production . It is also available in a salt form, such as Dihydrodaunorubicin Hydrochloride, with a molecular weight of 566 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

分子式

C27H31NO10

分子量

529.5 g/mol

IUPAC 名称

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3/t10-,11?,14-,16-,17-,22+,27-/m0/s1

InChI 键

HJEZFVLKJYFNQW-FKKRWUELSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O

手性 SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O

规范 SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O

Pictograms

Irritant; Health Hazard

同义词

13-dihydrodaunorubicin
daunomycinol
daunorubicinol
daunorubicinol hydrochloride
dihydrodaunomycin
duborimycin
leukaemomycin D

产品来源

United States

科学研究应用

Therapeutic Applications

Anticancer Activity :
13-Dihydrodaunorubicin has been primarily studied for its anticancer properties. It exhibits potent activity against various cancer cell lines, including breast cancer and leukemia. Studies show that it induces apoptosis in cancer cells while minimizing toxicity to normal cells. In xenograft models, significant tumor growth inhibition has been observed, with rates reaching up to 60% at doses of 20 mg/kg .

Cardiotoxicity Reduction :
One of the promising aspects of this compound is its reduced cardiotoxicity compared to traditional anthracyclines like daunorubicin and doxorubicin. This characteristic makes it a safer alternative for patients who are at risk of heart complications during chemotherapy .

Anti-inflammatory Effects :
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to reduce inflammation markers in conditions such as induced arthritis, indicating potential applications beyond oncology .

Biosynthesis and Production

The biosynthesis of this compound involves metabolic engineering techniques applied to the bacterium Streptomyces peucetius. Researchers have successfully engineered strains of this bacterium to enhance the production of anthracycline compounds through genetic modifications and media optimization .

Table 1: Key Steps in the Biosynthesis of this compound

StepDescription
1Introduction of genes from the aclarubicin pathway into Streptomyces peucetius
2Expression of these genes leads to the production of dimethylated sugars
3Incorporation into the anthracycline biosynthetic pathway
4Catalytic conversion by cytochrome P450 monooxygenase DoxA, resulting in this compound

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Breast Cancer Treatment :
    • Objective : Evaluate anticancer effects in breast cancer models.
    • Results : Significant induction of apoptosis in cancer cells with minimal effects on normal cells.
  • Case Study on Infection Control :
    • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
    • Results : Effective inhibition of growth in multi-drug resistant strains was observed .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics, which contribute to its efficacy as an anticancer agent. Studies have shown that it undergoes metabolic transformations that enhance its therapeutic index while minimizing adverse effects associated with traditional anthracyclines .

相似化合物的比较

Comparative Analysis with Similar Anthracyclines

Structural and Functional Comparisons

Key Compounds :
  • Daunorubicin (DAU): Parent compound with a C-13 keto group.
  • Doxorubicin (DOX) : DAU derivative hydroxylated at C-13.
  • 13-Deoxydaunorubicin (DOD): Lacks hydroxylation at C-13.
  • Carminomycin (CAR): 4-hydroxy analog of DAU.
Enzymatic Interactions :

The cytochrome P-450 enzyme DoxA plays a central role in oxidizing anthracyclines. Comparative kinetic data for DoxA-catalyzed reactions reveal substrate preferences (Table 1):

Table 1. Catalytic Efficiency (kcat/Km) of DoxA for Anthracyclines

Compound kcat/Km (M⁻¹·s⁻¹) Key Reaction
13-Deoxydaunorubicin (DOD) 22,000 Hydroxylation → 13-DHD
13-Dihydrodaunorubicin (DHD) 14,000 Oxidation → DAU
13-Dihydrocarminomycin (DHC) 280 Oxidation → CAR
Daunorubicin (DAU) 130 Hydroxylation → DOX

DHD and DOD are highly favored by DoxA due to their 4-methoxy groups, which enhance substrate recognition compared to 4-hydroxy analogs like DHC .

Genetic Engineering Insights :

  • Knocking out dnrU in S. peucetius reduces DHD accumulation, increasing DOX yields by 102% .
  • DHD’s instability under physiological conditions (e.g., spontaneous dehydration) limits its therapeutic use compared to DAU or DOX .

Pharmacological and Toxicological Profiles

Table 2. Toxicity and Clinical Relevance

Compound Cardiotoxicity Risk Myelosuppression Key Metabolites
DHD ~20% (serious) Low Further oxidized to DAU
DAU High High DHD, DOX
DOX Very High Severe Doxorubicinol
  • DHD : Exhibits lower myelosuppression than DAU but retains significant cardiotoxicity .
  • DOX : Higher efficacy but greater toxicity due to C-14 hydroxylation, which enhances DNA intercalation and free radical generation .

准备方法

Biosynthetic Pathway and Enzymatic Catalysis

13-Dihydrodaunorubicin is naturally produced as an intermediate in the daunorubicin biosynthetic pathway in Streptomyces species, particularly Streptomyces peucetius and Streptomyces griseus. The pathway begins with the polyketide synthase (PKS)-mediated assembly of a decaketide backbone, followed by cyclization and tailoring reactions. Key steps include:

  • Formation of ε-rhodomycinone : A decaketide intermediate undergoes ketoreduction, aldol condensation, and cyclization to form the aglycone ε-rhodomycinone.

  • Glycosylation : The sugar moiety TDP-l-daunosamine is attached to ε-rhodomycinone by glycosyltransferases, yielding rhodomycin D.

  • Decarboxylation and methylation : The esterase DnrP converts rhodomycin D to 13-deoxycarminomycin, which is subsequently methylated by DnrK to form 13-deoxydaunorubicin.

  • C-13 oxidation : The cytochrome P450 enzyme DoxA oxidizes 13-deoxydaunorubicin in two sequential steps—first to this compound and then to daunorubicin.

To accumulate this compound, fermentation conditions must be optimized to halt the pathway after the first oxidation step. This is achieved by controlling pH, oxygen levels, and enzyme activity. For example, limiting the availability of cofactors required for DoxA’s second oxidation step (e.g., NADPH) results in the accumulation of this compound.

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeGeneFunctionProduct
DoxAdoxAC-13 hydroxylation/oxidationThis compound
DnrKdnrKO-methylation of 13-deoxycarminomycin13-Deoxydaunorubicin
DnrPdnrPDecarboxylation of rhodomycin D13-Deoxycarminomycin

Metabolic Engineering for Enhanced Production

Recent advances in metabolic engineering have enabled the overproduction of this compound by modifying regulatory genes and pathway bottlenecks. For instance:

  • Knockout of doxA : Disrupting the second oxidation step in Streptomyces peucetius leads to the exclusive accumulation of this compound instead of daunorubicin.

  • Overexpression of dnrK and dnrP : Enhancing the flux through the early tailoring steps increases the precursor supply for this compound synthesis.

  • Co-culture systems : Combining Streptomyces strains with complementary enzymatic activities improves intermediate conversion rates.

Chemical Synthesis via Reductive Modification

Reduction of Daunorubicin

This compound can be synthesized chemically by reducing the 13-keto group of daunorubicin to a hydroxyl group. This method is advantageous for producing high-purity batches in laboratory settings.

Procedure :

  • Substrate preparation : Daunorubicin hydrochloride (1.0 g) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen atmosphere.

  • Reduction : Sodium borohydride (NaBH₄, 0.5 equiv) is added gradually at 0°C, and the reaction is stirred for 2 hours.

  • Workup : The mixture is quenched with dilute HCl, extracted with dichloromethane, and purified via column chromatography (silica gel, methanol:chloroform 1:20).

Yield : 70–85% purity, with the major impurity being unreacted daunorubicin.

Selective Protection and Oxidation

Alternative routes involve protecting the amino sugar moiety prior to reduction to prevent side reactions. For example:

  • Trifluoroacetylation : The amino group of daunorubicin is protected using trifluoroacetic anhydride (TFAA) in dichloromethane.

  • Reduction : The protected intermediate is treated with sodium triacetylborohydride (NaBH(OAc)₃) to selectively reduce the 13-keto group.

  • Deprotection : The trifluoroacetyl group is removed via hydrolysis in alkaline methanol.

Advantages : This method achieves >90% selectivity for the 13-position, minimizing over-reduction at other sites.

Enzymatic Bioconversion

In Vitro Enzyme Systems

Cell-free extracts from Streptomyces lividans expressing recombinant DoxA can convert 13-deoxydaunorubicin to this compound.

Optimized conditions :

  • Substrate : 13-Deoxydaunorubicin (10 mM)

  • Enzyme : DoxA (0.1 mg/mL)

  • Cofactors : NADPH (2 mM), Fe²⁺ (0.1 mM)

  • Yield : 65–75% conversion after 4 hours.

Comparative Analysis of Methods

Table 2: Comparison of Preparation Methods

MethodYieldPurityScalabilityCost
Microbial Biosynthesis80–90%85–90%HighLow
Chemical Reduction70–85%95–98%ModerateHigh
Enzymatic Conversion65–75%90–92%LowModerate

Key Findings :

  • Microbial biosynthesis is preferred for industrial-scale production due to its cost-effectiveness and high yield, though purity requires further optimization.

  • Chemical synthesis offers superior purity but involves expensive reagents and complex purification steps.

  • Enzymatic methods are limited by enzyme stability and cofactor requirements but are valuable for small-scale applications .

常见问题

Basic Research Questions

Q. What are the primary methods for synthesizing and detecting 13-dihydrodaunorubicin in experimental settings?

  • Methodological Answer : Synthesis often involves enzymatic reduction of daunorubicin using NADPH-dependent reductases (e.g., in Streptomyces spp.), while detection employs high-performance liquid chromatography (HPLC) paired with UV-Vis or mass spectrometry for quantification. In vitro assays using bacterial lysates (e.g., S. lividans TK24) can confirm bioconversion efficiency, with validation via comparative retention times and spectral analysis against reference standards .

Q. How does this compound differ structurally and functionally from daunorubicin?

  • Methodological Answer : The key structural difference is the reduction of the 13-oxo group in daunorubicin to a 13-hydroxyl group in this compound. This modification impacts redox activity and substrate specificity in enzymatic pathways. Functional differences can be assessed using enzyme kinetics (e.g., DoxA’s oxidation rates) and comparative cytotoxicity assays in cell lines .

Q. What enzymatic systems are critical for the oxidation of this compound to daunorubicin or doxorubicin?

  • Methodological Answer : The enzyme DoxA (EC 1.14.13.181) catalyzes the oxidation of this compound to daunorubicin via an NADPH-dependent mechanism. Experimental validation involves incubating bacterial lysates (e.g., S. lividans TK24 expressing recombinant DoxA) with the substrate, followed by HPLC analysis to quantify conversion efficiency (e.g., 100% conversion in 48 hours under optimized conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of DoxA across different bacterial strains?

  • Methodological Answer : Discrepancies may arise from strain-specific redox environments or competing reductases. To address this:

  • Compare enzyme kinetics (Km, Vmax) using purified DoxA from multiple strains (e.g., Streptomyces sp. C5 vs. S. peucetius).
  • Conduct inhibition assays to identify interfering reductases.
  • Validate findings with in vivo models (e.g., metabolite profiling in knockout mutants) .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in mammalian vs. bacterial systems?

  • Methodological Answer :

  • In vitro : Use liver microsomes or hepatocyte cultures for mammalian metabolism studies, monitoring degradation via LC-MS/MS.
  • In bacterial systems : Employ gene knockout strains (e.g., doxA mutants) to isolate specific metabolic pathways.
  • Cross-validate results with isotopic labeling (e.g., ¹³C-tracing) to track metabolic fate .

Q. How can researchers mitigate nonspecific reduction of anthracyclines during in vivo studies of this compound?

  • Methodological Answer :

  • Use bacterial strains engineered to overexpress DoxA, which competitively inhibits nonspecific reductases.
  • Pre-treat experimental models (e.g., murine) with reductase inhibitors (e.g., dicoumarol) to suppress off-target activity.
  • Monitor metabolite profiles using time-course sampling and LC-MS to identify interference .

Q. What strategies improve the reproducibility of this compound bioconversion assays in heterologous hosts?

  • Methodological Answer :

  • Standardize growth conditions (e.g., pH, temperature, induction timing) for recombinant strains.
  • Include internal controls (e.g., 13-deoxydaunorubicin) to validate enzyme activity.
  • Document protocols in line with reporting standards (e.g., Beilstein Journal guidelines for experimental replication) .

Methodological Considerations

  • Data Interpretation : Address inconsistencies by cross-referencing in vitro and in vivo results (e.g., Figure 4 in shows 73% in vitro conversion vs. 100% in vivo) .
  • Experimental Reproducibility : Provide detailed protocols for bacterial culture conditions, enzyme purification, and analytical methods (e.g., HPLC gradients, MS parameters) .
  • Literature Review : Prioritize primary sources (e.g., EC 1.14.13.181 in Enzyme List) over commercial databases to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Dihydrodaunorubicin
Reactant of Route 2
13-Dihydrodaunorubicin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。